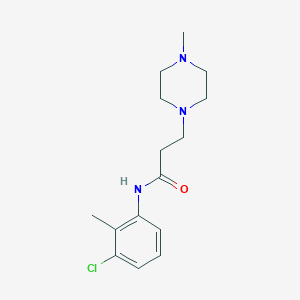
3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide, also known as DPN, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). SERMs are a group of compounds that selectively bind to estrogen receptors and modulate their activity, resulting in tissue-specific effects. DPN has been extensively studied for its potential applications in scientific research due to its unique properties.
作用机制
3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide selectively binds to estrogen receptor beta (ERβ) and modulates its activity. ERβ is a nuclear receptor that regulates gene expression in response to estrogen signaling. This compound has been shown to activate ERβ in a tissue-specific manner, resulting in different physiological effects depending on the tissue type.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue type and the experimental conditions. In bone tissue, this compound has been shown to increase bone mineral density and prevent bone loss in animal models of osteoporosis. In the cardiovascular system, this compound has been shown to improve vascular function and reduce inflammation. In the immune system, this compound has been shown to modulate the activity of immune cells and reduce inflammation.
实验室实验的优点和局限性
3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has several advantages for use in lab experiments. It is a highly selective ligand for ERβ, which allows for specific modulation of ERβ activity without affecting other signaling pathways. Additionally, this compound has a high binding affinity for ERβ, which allows for low concentrations to be used in experiments. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on 3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of osteoporosis and other bone-related disorders. Additionally, this compound may have potential applications in the treatment of cardiovascular disease and autoimmune disorders. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide involves the reaction of 2-phenoxyaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in high purity.
科学研究应用
3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide has been widely used in scientific research as a tool to study the role of estrogen receptors in various physiological processes. Specifically, this compound has been used to investigate the effects of estrogen receptors on bone metabolism, cardiovascular function, and the immune system.
属性
IUPAC Name |
3,4-dimethoxy-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-19-13-12-15(14-20(19)25-2)21(23)22-17-10-6-7-11-18(17)26-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJJJUHTLZOGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)
![2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)
![4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)

![3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5814830.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)

![(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5814879.png)
![4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)